molecular formula C11H9NO2 B2904413 N-[furan-2-yl(phenyl)methylidene]hydroxylamine CAS No. 2067-52-9

N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Cat. No.: B2904413
CAS No.: 2067-52-9
M. Wt: 187.198
InChI Key: QVTOATOPMUKDLA-UHFFFAOYSA-N
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Description

N-[furan-2-yl(phenyl)methylidene]hydroxylamine, also known as 2-furyl (phenyl)methanone oxime, is a chemical compound with the CAS Number: 2067-52-9 . It has a molecular weight of 187.2 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,11H . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 187.2 .

Scientific Research Applications

Environmental Chemistry

Research by Alvarez et al. (2009) showcases the application of derivatisation techniques, using O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) for the sampling and quantification of unsaturated 1,4-dicarbonyl products obtained in the photo-oxidation of furan and its derivatives. This study highlights the environmental implications of furan oxidation products, confirming that 1,4-dicarbonyls are major products with potential environmental impacts Alvarez et al., 2009.

Pharmaceutical Applications

Kumar et al. (2017) explored the synthesis of novel furan-2-yl derivatives with potential antidepressant and antianxiety activities. Their work demonstrates the pharmaceutical potential of furan-2-yl compounds, highlighting their relevance in developing new therapeutic agents Kumar et al., 2017.

Polymer Science

In the field of polymer science, Jiang et al. (2014) utilized 2,5-bis(hydroxymethyl)furan as a biobased rigid diol for enzymatic polymerization, illustrating the application of furan derivatives in creating novel biobased polyesters. This research underscores the utility of furan derivatives in developing sustainable materials Jiang et al., 2014.

Materials Chemistry

Research into cholinergic agents related to furtrethonium by Feriani et al. (1994) includes the synthesis and antimuscarinic activity study of N-[5-[(1'-substituted-acetoxy) methyl]-2-furfuryl]dialkylamines, providing insights into the design of selective antimuscarinic agents for potential therapeutic applications Feriani et al., 1994.

Additional Applications

Further applications of furan derivatives are found in the study by Hofmann (1998), identifying novel colored compounds formed by Maillard reactions, which are significant in food chemistry and could have implications for the food industry Hofmann, 1998.

Safety and Hazards

The safety information for N-[furan-2-yl(phenyl)methylidene]hydroxylamine includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Properties

IUPAC Name

(NE)-N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOATOPMUKDLA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91137-23-4
Record name 2-BENZOYLFURAN OXIME
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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